![molecular formula C15H18N4O3S B2845237 (1H-benzo[d]imidazol-5-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone CAS No. 1219901-54-8](/img/structure/B2845237.png)

(1H-benzo[d]imidazol-5-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

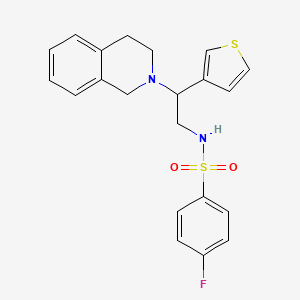

The compound (1H-benzo[d]imidazol-5-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is a complex organic molecule that contains several functional groups. It has a benzimidazole group, a piperazine ring, and a cyclopropylsulfonyl group. The benzimidazole group is a type of heterocycle that is often found in various pharmaceutical drugs . The piperazine ring is a common feature in many drugs and has been associated with a variety of biological activities . The cyclopropylsulfonyl group is less common, but sulfonyl groups in general are known for their ability to form strong hydrogen bonds, which can be important for drug-receptor interactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole ring, the piperazine ring, and the cyclopropylsulfonyl group. These groups would likely confer specific physical and chemical properties to the molecule .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzimidazole group might undergo reactions typical of aromatic heterocycles, while the piperazine ring might participate in reactions typical of secondary amines .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and piperazine groups might make the compound more polar and therefore more soluble in polar solvents .

Scientific Research Applications

Antiviral and Anti-HIV Activity

Research on nitroimidazoles and related derivatives, including compounds structurally similar to "(1H-benzo[d]imidazol-5-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone," has demonstrated potential anti-HIV activity. For instance, studies on piperazinyl-nitroimidazole derivatives have aimed at developing new non-nucleoside reverse transcriptase inhibitors with a focus on their synthesis, structure, and in vitro anti-HIV activity (Al-Masoudi et al., 2007).

Anticancer and Tubulin Polymerization Inhibition

Derivatives similar to the chemical have been explored for their anticancer properties, particularly their ability to induce apoptosis and inhibit tubulin polymerization in cancer cells. For example, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates have been studied for their cytotoxic activity against various cancer cell lines, demonstrating significant cytotoxicity and tubulin polymerization inhibition capabilities (Manasa et al., 2020).

Anti-mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, structurally related to the compound of interest, has been identified as a new anti-mycobacterial chemotype. This research involved the synthesis and evaluation of diverse derivatives for their potential anti-tubercular activity against Mycobacterium tuberculosis, revealing several compounds with promising activity (Pancholia et al., 2016).

Synthesis and Characterization of Derivatives

The synthesis and characterization of derivatives containing the benzimidazole moiety, such as oligobenzimidazoles, have been explored for their electrochemical, electrical, optical, thermal, and rectification properties. These studies contribute to the understanding of the physical properties of benzimidazole derivatives and their potential applications in various fields (Anand & Muthusamy, 2018).

Antioxidant and Antimicrobial Activities

New classes of compounds, including 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related derivatives, have been synthesized and evaluated for their antioxidant and antimicrobial activities. These studies highlight the potential therapeutic applications of benzimidazole derivatives in treating infections and oxidative stress-related conditions (Bassyouni et al., 2012).

Mechanism of Action

Target of Action

Similar compounds with a benzimidazole core have been reported to interact with various biological targets, including enzymes and receptors .

Mode of Action

Compounds with similar structures have been reported to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding .

Biochemical Pathways

Benzimidazole derivatives have been reported to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Similar compounds have been reported to exhibit various pharmacokinetic properties, such as oral bioavailability, extensive tissue distribution, metabolism by liver enzymes, and renal excretion .

Result of Action

Similar compounds have been reported to induce various cellular responses, such as changes in cell proliferation, apoptosis, and differentiation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

Future Directions

properties

IUPAC Name |

3H-benzimidazol-5-yl-(4-cyclopropylsulfonylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c20-15(11-1-4-13-14(9-11)17-10-16-13)18-5-7-19(8-6-18)23(21,22)12-2-3-12/h1,4,9-10,12H,2-3,5-8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNCYHSBZBBCSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2845156.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B2845157.png)

![(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2845164.png)

![1-[3-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2845166.png)

![N-(3,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2845171.png)

![5-(2-Methylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2845173.png)

![N'-(4-ethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2845174.png)

![8-((2,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2845176.png)